molecular formula C₁₉H₁₉D₅N₂O₃ B1146362 cis-Hydroxy Praziquantel-d5 CAS No. 1792108-86-1

cis-Hydroxy Praziquantel-d5

Número de catálogo: B1146362
Número CAS: 1792108-86-1
Peso molecular: 333.44
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

cis-Hydroxy Praziquantel-d5 is a deuterated derivative of cis-Hydroxy Praziquantel, an anthelmintic drug used primarily for the treatment of parasitic worm infections such as schistosomiasis. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the parent compound, providing insights into its behavior in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hydroxy Praziquantel-d5 typically involves the deuteration of cis-Hydroxy Praziquantel. The process begins with the preparation of cis-Hydroxy Praziquantel, which is synthesized from Praziquantel through a series of chemical reactions. The deuteration step involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of automated systems and stringent quality control measures ensures the reproducibility and reliability of the final product .

Análisis De Reacciones Químicas

Metabolic Pathways

cis-Hydroxy Praziquantel-d5 is primarily a human metabolite of PZQ, formed via cytochrome P450 (CYP)-mediated oxidation :

  • Enzymatic Hydroxylation : CYP2C19 and CYP3A4 catalyze the cis-hydroxylation of PZQ, producing cis-4-OH-PZQ. The deuterated analog (this compound) is used to track this metabolic pathway in pharmacokinetic studies .

  • Kinetic Parameters :

    ParameterValue (Mean ± SD)
    Plasma Half-life (t₁/₂)1.2–3.5 hours
    Metabolic Ratio (MR)1.8 ± 2.9 (cis-4-OH-PZQ/PZQ)

Stability and Reactivity

  • Isotope Effects : The deuterium labeling enhances metabolic stability, reducing hydrogen-deuterium exchange under physiological pH .

  • Degradation Pathways : No significant degradation is observed under standard storage conditions (room temperature) .

Pharmacogenetic Influences

Genetic polymorphisms in CYP enzymes significantly impact this compound formation:

GenotypeEffect on Metabolic Ratio (cis-4-OH-PZQ/PZQ)
CYP2C19 poor metabolizers↓ MR by 40–60%
CYP2J2*7 carriers↑ Plasma PZQ concentration by 25%

Comparative Reactivity

The cis configuration of the hydroxyl group confers distinct reactivity compared to the trans isomer:

Propertycis-4-OH-PZQ-d5trans-4-OH-PZQ-d5
Metabolic Ratio (MR)1.8 ± 2.9 27.5 ± 2.7
Enzymatic PreferenceCYP2C19 > CYP3A4 CYP3A4 > CYP2C19

Research Implications

  • Drug Monitoring : Enables precise quantification of PZQ metabolites in clinical trials .

  • Mechanistic Studies : Clarifies the stereochemical preferences of CYP enzymes in PZQ metabolism .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

Cis-Hydroxy Praziquantel-d5 serves as an important internal standard in studies assessing the pharmacokinetics of Praziquantel and its metabolites. Research indicates that variations in drug metabolizing enzymes significantly influence the plasma concentrations of Praziquantel and its hydroxylated forms, including cis-Hydroxy Praziquantel. For instance, studies have shown that the metabolic ratios of cis-Hydroxy Praziquantel to Praziquantel are affected by genetic factors such as CYP2C19 and CYP2J2 genotypes, which can predict treatment outcomes in populations afflicted by schistosomiasis .

Therapeutic Applications

  • Schistosomiasis Treatment :
    • This compound is utilized to monitor and evaluate the efficacy of Praziquantel in treating schistosomiasis. It aids in understanding how genetic variations impact treatment responses among different populations, particularly in endemic regions .
  • Pharmacogenetic Studies :
    • The compound is employed in pharmacogenetic studies to explore how individual genetic differences affect drug metabolism. For example, research involving Rwandan schoolchildren has revealed that specific genotypes can significantly alter the plasma exposure to Praziquantel and its metabolites, including cis-Hydroxy Praziquantel .
  • Safety Monitoring :
    • In clinical settings, this compound is used to assess safety profiles associated with Praziquantel administration. By analyzing plasma concentrations and metabolic ratios, researchers can identify potential adverse effects linked to genetic predispositions .

Case Studies

  • Case Study 1 : A study conducted on Ethiopian children demonstrated that variations in CYP2C19 genotypes significantly influenced the plasma concentrations of Praziquantel and its metabolites. The findings indicated that children with certain genetic markers had higher concentrations of cis-Hydroxy Praziquantel, suggesting a need for personalized treatment approaches .
  • Case Study 2 : In a cohort study involving Rwandan schoolchildren undergoing mass drug administration of Praziquantel, researchers found that the presence of specific alleles correlated with increased plasma levels of both cis- and trans-hydroxy metabolites. These results underscored the importance of understanding genetic factors in optimizing treatment strategies for schistosomiasis .

Data Summary

The following table summarizes key findings related to this compound:

Study FocusKey Findings
PharmacogeneticsCYP2C19 and CYP2J2 genotypes predict plasma exposure to Praziquantel and its metabolites .
Efficacy in SchistosomiasisHigher concentrations of cis-Hydroxy metabolites linked to improved treatment outcomes .
Safety ProfilesGenetic variations associated with adverse events post-treatment .

Mecanismo De Acción

The mechanism of action of cis-Hydroxy Praziquantel-d5 is similar to that of Praziquantel. It primarily targets the β subunits of voltage-gated calcium channels in parasitic worms, leading to increased calcium ion influx. This results in muscle contraction, paralysis, and eventual death of the parasite. The deuterium labeling does not significantly alter the mechanism but allows for detailed study of the drug’s pharmacokinetics and metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

cis-Hydroxy Praziquantel-d5 is unique due to its deuterium labeling, which provides advantages in studying the pharmacokinetics and metabolic pathways of Praziquantel. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, leading to better understanding and optimization of its therapeutic effects .

Propiedades

Número CAS

1792108-86-1

Fórmula molecular

C₁₉H₁₉D₅N₂O₃

Peso molecular

333.44

Sinónimos

1,2,3,6,7,11b-Hexahydro-2-[(cis-4-(hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5;  cis-(+/-)-1,2,3,6,7,11b-Hexahydro-2-[(4-hydroxycyclohexyl)_x000B_carbonyl]- 4H-pyrazino[2,1-a]isoquinolin-4-one-d5; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.